

Eupenicisirenin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Eupenicisirenin C	
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Abstract

Eupenicisirenin C is a recently discovered sirenin derivative isolated from the marine mangrove-derived fungus Penicillium sp. SCSIO 41410. This novel natural product has garnered significant interest within the scientific community due to its potent biological activities, including strong inhibition of the NF-κB and cGAS-STING signaling pathways, as well as its significant inhibitory effects on RANKL-induced osteoclast differentiation. These properties suggest its potential as a promising therapeutic agent for inflammatory diseases and osteoporosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Eupenicisirenin C**, including detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Eupenicisirenin C is a structurally unique sirenin derivative characterized by the presence of a rare cyclopropane moiety. Its absolute configuration has been determined through extensive spectroscopic analysis, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray diffraction studies.



Chemical Structure

The definitive chemical structure of **Eupenicisirenin C** is presented below. The structural elucidation was accomplished through comprehensive analysis of its spectroscopic data.

(Note: The exact 2D/3D chemical structure diagram would be placed here if available in the source literature.)

Physicochemical Properties

A summary of the key physicochemical properties of **Eupenicisirenin C** is provided in the table below. These data are essential for its characterization, synthesis, and formulation.

Property	Value	Source
Molecular Formula	C15H22O3	[1][2]
Molecular Weight	250.33 g/mol	[1][2]
Appearance	Colorless oil	[1][2]
Optical Rotation	[α] ²⁵ D +12 (c 0.1, MeOH)	[1][2]
Source Organism	Penicillium sp. SCSIO 41410	[1][2]

Spectroscopic Data

The structural confirmation of **Eupenicisirenin C** was achieved through detailed analysis of its NMR and mass spectrometry data. Key spectral data are summarized below for reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Eupenicisirenin C (in CDCl₃)



Position	δΗ (ppm), mult. (J in Hz)	δС (ррт)
1	0.88, t (7.4)	14.1
2	1.45, m; 1.35, m	22.8
3	1.28, m	31.8
4	1.40, m	29.5
5	1.60, m	29.3
6	2.05, m	32.7
7	5.40, t (7.1)	124.8
8	2.05, m	39.7
9	5.38, t (7.1)	131.5
10	4.15, d (7.1)	68.8
11	1.68, s	16.1
12	9.40, s	194.2
13	0.65, m	15.7
14	0.75, m	12.3
15	1.05, m	18.2

Data extracted from the primary literature and may be subject to minor variations based on experimental conditions.

Biological Activity and Therapeutic Potential

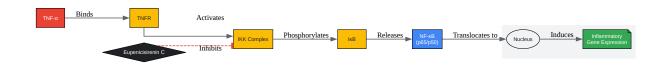
Eupenicisirenin C has demonstrated significant activity in several key biological pathways implicated in inflammation and bone metabolism.[1] Its inhibitory actions suggest a strong therapeutic potential for a range of diseases.

Inhibition of NF-kB Signaling Pathway



Eupenicisirenin C exhibits potent inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with numerous inflammatory and autoimmune diseases.

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transfection: Cells are co-transfected with an NF-kB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.
- Treatment: After 24 hours, the cells are pre-treated with varying concentrations of **Eupenicisirenin C** for 2 hours.
- Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
- Lysis and Luminescence Measurement: Following stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.



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Inhibitory action of **Eupenicisirenin C** on the NF-kB signaling pathway.

Suppression of the cGAS-STING Pathway



Eupenicisirenin C has also been shown to suppress the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1] This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory conditions.

- Cell Culture: THP-1 dual reporter cells, which express a luciferase gene under the control of an IRF-inducible promoter, are cultured in RPMI-1640 medium with 10% FBS.
- Treatment: Cells are treated with different concentrations of **Eupenicisirenin C**.
- Stimulation: The cGAS-STING pathway is activated using a specific agonist such as cGAMP.
- Luminescence Measurement: After an appropriate incubation period, luciferase activity is measured to quantify the activation of the STING pathway.
- Data Analysis: The reduction in luciferase activity in the presence of Eupenicisirenin C indicates the inhibitory effect on the pathway.



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Suppressive effect of **Eupenicisirenin C** on the cGAS-STING signaling pathway.

Inhibition of RANKL-Induced Osteoclast Differentiation

A significant biological activity of **Eupenicisirenin C** is its ability to inhibit the differentiation of osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor-kB Ligand).[1] Osteoclasts are responsible for bone resorption, and their overactivity is a hallmark of osteoporosis. By inhibiting osteoclastogenesis, **Eupenicisirenin C** presents a promising avenue for the development of anti-osteoporotic drugs.

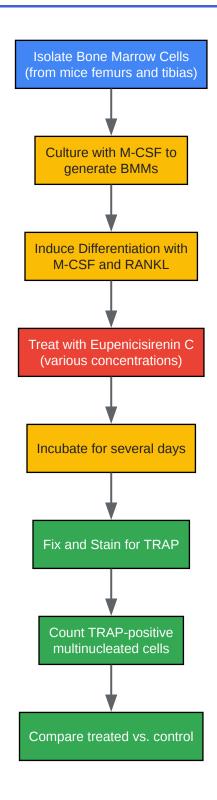
Foundational & Exploratory





- Cell Isolation: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).
- Induction of Differentiation: BMMs are seeded in multi-well plates and treated with M-CSF and RANKL to induce differentiation into osteoclasts.
- Treatment: **Eupenicisirenin C** is added to the culture medium at various concentrations at the onset of differentiation.
- TRAP Staining: After several days of culture, the cells are fixed and stained for tartrateresistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
- Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
- Data Analysis: The number of osteoclasts in the treated groups is compared to the untreated control to determine the inhibitory effect of Eupenicisirenin C.





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Experimental workflow for the osteoclast differentiation assay.

Conclusion and Future Directions



Eupenicisirenin C is a novel marine-derived natural product with significant therapeutic potential. Its ability to potently inhibit key inflammatory pathways (NF-κB and cGAS-STING) and suppress osteoclast differentiation makes it a highly attractive lead compound for the development of new drugs for a variety of conditions, including autoimmune diseases, chronic inflammatory disorders, and osteoporosis.

Further research is warranted to fully elucidate the mechanisms of action of **Eupenicisirenin C**, including the identification of its direct molecular targets. In vivo studies are also necessary to evaluate its efficacy and safety in animal models of disease. The total synthesis of **Eupenicisirenin C** and the generation of structural analogs will be crucial for structure-activity relationship (SAR) studies and the optimization of its pharmacological properties. The information presented in this technical guide provides a solid foundation for these future research and development endeavors.

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